N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide
Description
N'-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide is a pyrrolidinone-based hydrazide derivative characterized by a 2,5-dioxopyrrolidine core substituted at position 1 with a 4-phenoxyphenyl group and at position 3 with a 4-methylbenzohydrazide moiety. This compound belongs to a class of molecules studied for their diverse biological activities, including antibacterial and enzyme-inhibitory properties. Its structural features—such as the hydrazide linker, aromatic substituents, and polar pyrrolidinone core—make it a candidate for comparison with analogs to elucidate structure-activity relationships (SARs) .
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23(29)26-25-21-15-22(28)27(24(21)30)18-11-13-20(14-12-18)31-19-5-3-2-4-6-19/h2-14,21,25H,15H2,1H3,(H,26,29) |
InChI Key |
CIBCLCSMHMHVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, followed by reaction with a suitable halogenated aromatic compound.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazide derivative to form the desired benzohydrazide compound. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Scientific Research Applications
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s structural features allow it to bind to these targets with high specificity, resulting in desired therapeutic or biological effects.
Comparison with Similar Compounds
Pyrrolidinone Core Derivatives
Compounds sharing the 2,5-dioxopyrrolidine scaffold but differing in substituents highlight the impact of aromatic group variations:
Key Observations :
- Substituent Size and Hydrophobicity: The 4-phenoxyphenyl group in the target compound and Y020-5914 contributes to higher logP values (~2.8) compared to smaller substituents like 2-phenylethyl (logP 0.0625) .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in Y020-5914) increase lipophilicity and may enhance membrane permeability, whereas methoxy groups (e.g., in the 3,4-dimethoxy analog) improve aqueous solubility .
Hydrazide/Hydrazone Derivatives
Hydrazide and hydrazone derivatives of 4-methylbenzohydrazide exhibit varied biological activities depending on substituents:
Key Observations :
- Halogen Substitution : Bromine substituents (e.g., 3,5-dibromo analog) correlate with enhanced antibacterial activity, likely due to increased electrophilicity and membrane disruption .
- Hydrogen Bonding: Hydrazide NH groups and polar substituents (e.g., OH, NO₂) improve interactions with biological targets but may reduce logP .
Physicochemical Properties
Comparative data for select analogs:
*Estimated based on structural similarity.
†Predicted for nitro-containing analogs.
Key Observations :
- Polar Surface Area (PSA) : Compounds with nitro or hydroxyl groups (e.g., 4-nitrobenzylidene derivative) exhibit higher PSA, reducing blood-brain barrier penetration but improving solubility .
- logP vs. Bioactivity : Higher logP (e.g., Y020-5914) correlates with increased lipophilicity, which may enhance cellular uptake but reduce aqueous solubility .
Biological Activity
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidine ring, a phenoxyphenyl substituent, and a hydrazide moiety, which together contribute to its biological activity. The molecular formula is with a molecular weight of 431.45 g/mol.
Structural Characteristics
The structural complexity of this compound allows for multiple interactions within biological systems. The presence of the dioxo and hydrazide functionalities enhances its reactivity and potential pharmacological effects.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O5 |
| Molecular Weight | 431.45 g/mol |
| LogP | 2.3418 |
| Polar Surface Area | 82.07 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, potentially including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The phenoxy group is known to enhance antimicrobial effects.
- Anti-inflammatory Effects : Compounds with hydrazide structures often exhibit anti-inflammatory properties.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of hydrazone derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
Research on related compounds revealed that derivatives containing the phenoxy group displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the hydrazide structure could enhance this effect.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in tumor progression or bacterial metabolism.
- Receptor Binding : Potential binding to cellular receptors could mediate its therapeutic effects.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazine | Similar hydrazine core | Anticancer activity |
| 4-(Phenoxymethyl)aniline | Phenoxy group present | Antimicrobial properties |
| 2-Methylbenzohydrazide | Common hydrazide backbone | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
